Triclacetamol

Übersicht

Beschreibung

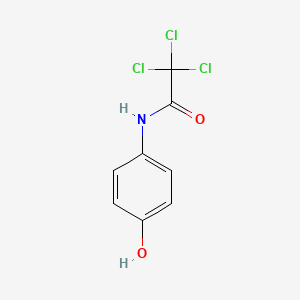

Triclacetamol is a trichloroacetyl derivative of acetaminophen, known for its weak cyclooxygenase inhibition and possessing analgesic and antipyretic activities as a nonsteroidal anti-inflammatory drug (NSAID). It acts as an anti-inflammatory agent and promotes the excretion of uric acid .

Wissenschaftliche Forschungsanwendungen

Triclacetamol hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung verwendet, um die Auswirkungen der Trichloroacetylierung auf aromatische Amine zu untersuchen.

Biologie: In verschiedenen biologischen Assays auf seine entzündungshemmenden und analgetischen Eigenschaften untersucht.

Medizin: Auf sein potenzielles Einsatzgebiet als NSAR mit reduzierten gastrointestinalen Nebenwirkungen im Vergleich zu traditionellen NSAR untersucht.

Industrie: In der Synthese anderer pharmazeutischer Verbindungen und als Zwischenprodukt in der organischen Synthese verwendet.

5. Wirkmechanismus

This compound entfaltet seine Wirkungen hauptsächlich durch die Hemmung von Cyclooxygenase-Enzymen, die an der Synthese von Prostaglandinen beteiligt sind. Durch die Hemmung dieser Enzyme reduziert this compound die Produktion von Prostaglandinen, was zu einer Verringerung von Entzündungen und Schmerzen führt. Zusätzlich fördert es die Ausscheidung von Harnsäure, was bei Erkrankungen wie Gicht hilfreich sein kann .

Ähnliche Verbindungen:

Paracetamol: Die Stammverbindung von this compound, bekannt für ihre analgetischen und antipyretischen Eigenschaften.

Ibuprofen: Ein weiteres NSAR mit ähnlichen entzündungshemmenden Wirkungen, aber unterschiedlicher chemischer Struktur und Nebenwirkungsprofil.

Aspirin: Ein weit verbreitetes NSAR mit entzündungshemmenden, analgetischen und antipyretischen Eigenschaften.

Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner Trichloroacetylgruppe, die ihm besondere chemische und pharmakologische Eigenschaften verleiht. Im Gegensatz zu Paracetamol zeigt this compound eine schwache Cyclooxygenase-Hemmung und fördert die Harnsäureausscheidung, was es potenziell nützlich für die Behandlung von Erkrankungen wie Gicht macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Triclacetamol wird durch Trichloroacetylierung von Paracetamol synthetisiert. Die Reaktion beinhaltet die Acetylierung von 4-Aminophenol mit Trichloroacetylchlorid unter kontrollierten Temperaturbedingungen. Die Reaktion verläuft in der Regel wie folgt:

Schritt 1: 4-Aminophenol in einem geeigneten Lösungsmittel wie Dichlormethan lösen.

Schritt 2: Trichloroacetylchlorid tropfenweise zu der Lösung geben, wobei die Temperatur unter 10 °C gehalten wird.

Schritt 3: Die Reaktionsmischung mehrere Stunden bei Raumtemperatur rühren.

Schritt 4: Das Produkt durch Filtration isolieren und durch Umkristallisation reinigen.

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von industriellen Reaktoren und eine präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird anschließend strengen Qualitätskontrollmaßnahmen unterzogen, um pharmazeutische Standards zu erfüllen.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Triclacetamol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann zu entsprechenden Chinonen oxidiert werden.

Reduktion: Es kann zu Aminen reduziert werden.

Substitution: Halogensubstitutionsreaktionen können auftreten, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Halogenierungsmittel wie Chlor oder Brom werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte:

Oxidation: Chinonderivate.

Reduktion: Aminoderivate.

Substitution: Halogenierte Derivate.

Wirkmechanismus

Triclacetamol exerts its effects primarily through the inhibition of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins. By inhibiting these enzymes, this compound reduces the production of prostaglandins, leading to decreased inflammation and pain. Additionally, it promotes the excretion of uric acid, which can help in conditions like gout .

Vergleich Mit ähnlichen Verbindungen

Acetaminophen: The parent compound of triclacetamol, known for its analgesic and antipyretic properties.

Ibuprofen: Another NSAID with similar anti-inflammatory effects but different chemical structure and side effect profile.

Aspirin: A widely used NSAID with anti-inflammatory, analgesic, and antipyretic properties.

Uniqueness of this compound: this compound is unique due to its trichloroacetyl group, which imparts distinct chemical and pharmacological properties. Unlike acetaminophen, this compound exhibits weak cyclooxygenase inhibition and promotes uric acid excretion, making it potentially useful in treating conditions like gout.

Eigenschaften

IUPAC Name |

2,2,2-trichloro-N-(4-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl3NO2/c9-8(10,11)7(14)12-5-1-3-6(13)4-2-5/h1-4,13H,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYKIFFNZLTOFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30212816 | |

| Record name | Triclacetamol [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6340-87-0 | |

| Record name | Triclacetamol [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006340870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triclacetamol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triclacetamol [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRICLACETAMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L56P3532KI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

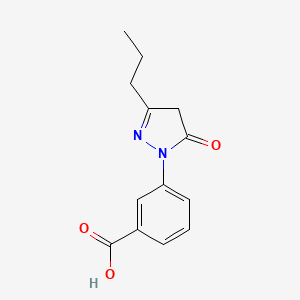

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[3-[2-[2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethoxycarbonyl]-2-hydroxynaphthalen-1-yl]methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B1615815.png)

![1-[2-(2-Phenoxyphenoxy)propyl]pyrrolidine](/img/structure/B1615823.png)